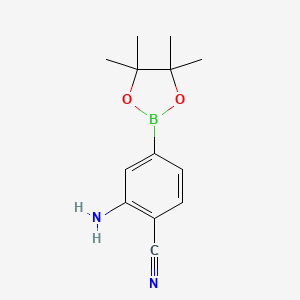

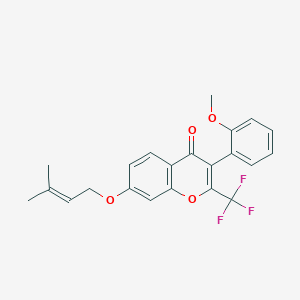

![molecular formula C22H26N2O5S B3005112 3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone CAS No. 919019-79-7](/img/structure/B3005112.png)

3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules like 3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone could potentially involve cyclization reactions as described in the first paper, where 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes are cyclized to yield quinolin-8-ols . Although the target molecule is not a quinolin-8-ol, the cyclization process could be analogous, involving the formation of intermediates through single electron transfer. The second paper discusses the use of a novel Bronsted acidic ionic liquid as a catalyst for the synthesis of β-acetamido ketones , which could be relevant in the ketone formation step of the target molecule's synthesis.

Molecular Structure Analysis

The molecular structure of the target compound would likely involve an indolinyl ketone core, substituted with a 3,4-dimethoxyphenyl group and a cyclopentylaminosulfonyl moiety. The papers do not directly address the molecular structure of such a compound, but the reactions they describe involve the formation and transformation of aromatic and heterocyclic structures, which are key components of the target molecule.

Chemical Reactions Analysis

The third paper provides insight into the rearrangements of Diels-Alder cycloadducts obtained from acetylenic sulfones . While the target molecule does not directly result from a Diels-Alder reaction, the concept of rearrangements, including acid-catalyzed and pyrolytic conditions leading to ketone formation, is relevant. These types of reactions could potentially be involved in the transformation of functional groups within the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The presence of the dimethoxyphenyl group could affect the molecule's electron distribution and reactivity, while the sulfonamide group could impart solubility and potentially acidic properties. The indolinyl ketone core is likely to contribute to the molecule's reactivity and stability. The papers do not provide specific information on the physical and chemical properties of the target compound, but the described reactions and catalysts suggest that the compound could be synthesized under mild to harsh conditions, with potential for high yields and clean processes .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Enamino Ketones and Cyclization : Research has shown that enamino ketones formed from reactions with 5- or 6-aminoindoles and 1,3-diketones, undergo cyclization under acidic agents to produce substituted pyrroloquinolines (Kost, Yamashkin, & Yudin, 1977). This process is influenced by steric factors and the substituents' positions.

Acid-Catalyzed Cyclization : Another study found that acid-catalyzed cyclization of certain ketones leads to the formation of hexahydroindol-dione structures, which are significant in various synthetic pathways (Oh-ishi & Kugita, 1970).

Eco-Friendly Synthesis Methods : There is a trend towards more eco-friendly synthesis methods, such as the cyclocondensation reaction of β-indolyl-α, β-unsaturated ketones with hydroxylamine hydrochloride, highlighting the importance of sustainable approaches in chemical synthesis (Jia et al., 2021).

Photosensitized Cycloaddition : A study demonstrated the use of photosensitized [2+2] cycloaddition of allene-tethered indole derivatives, showing the versatility of indole-based compounds in organic synthesis (Arai & Ohkuma, 2019).

Advanced Applications

Fluorescent Molecular Probes : Certain derivatives of 3,4-dimethoxyphenyl compounds have been utilized in the development of fluorescent molecular probes, which are essential in studying biological events and processes (Diwu et al., 1997).

Antimicrobial Activities : Some 3,4-dimethoxy chalcones, related structurally to the discussed compound, have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in medicinal chemistry (Mala et al., 2013).

Propriétés

IUPAC Name |

N-cyclopentyl-1-(3,4-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-20-10-7-16(14-21(20)29-2)22(25)24-12-11-15-13-18(8-9-19(15)24)30(26,27)23-17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPFTERSIKOMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)

![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)